tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591814
InChI: InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,13H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=O)N1
Molecular Formula: C12H15N3O3
Molecular Weight: 249.27 g/mol

tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

CAS No.:

Cat. No.: VC13591814

Molecular Formula: C12H15N3O3

Molecular Weight: 249.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate -

Specification

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
IUPAC Name tert-butyl 5-amino-3-oxo-2H-indazole-1-carboxylate
Standard InChI InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,13H2,1-3H3,(H,14,16)
Standard InChI Key MYJZYQJOXJNACN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=O)N1
Canonical SMILES CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C(=O)N1

Introduction

Chemical Synthesis and Optimization

Synthetic Routes and Reaction Conditions

The most efficient synthesis of tert-butyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves catalytic hydrogenation under mild conditions. As detailed in WO2008/79759, the precursor tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (19C) undergoes reduction using hydrogen gas (1 atm) in the presence of 10% palladium on activated carbon (Pd/C) within a tetrahydrofuran (THF)-water solvent system . Key parameters include:

ParameterValue
Catalyst Loading15% (wt/wt relative to 19C)
Reaction Time2 hours at 20°C
Solvent Ratio (THF:H₂O)5:0.6 (v/v)
Yield90%

The reaction proceeds via nitro group reduction to an amine, with the Boc group remaining intact due to its stability under hydrogenation conditions. Post-reaction workup involves simple filtration of the catalyst and solvent removal under reduced pressure, yielding the product as a yellowish glass .

Analytical Characterization

Post-synthesis validation employs liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy:

  • LC-MS: A [M+H]⁺ ion at m/z 250.1 confirms the molecular weight (Phenomenex Luna C18 column; 10–90% MeCN gradient) .

  • ¹H-NMR (400 MHz, DMSO-d₆): Distinct signals include δ 1.55 (s, 9H, Boc CH₃), 5.15 (s, 2H, NH₂), and aromatic protons at δ 6.73–7.63 .

The Boc group’s tert-butyl protons appear as a singlet, while the indazole ring’s substitution pattern is evident from coupling constants (J = 2.20–8.79 Hz).

Structural and Electronic Properties

Molecular Geometry and Tautomerism

The compound exists predominantly in the 1H-indazole tautomeric form, stabilized by intramolecular hydrogen bonding between the N1-H and the 3-keto group. Density functional theory (DFT) calculations predict a planar quinoid structure for the indazole ring, with the Boc group adopting a perpendicular orientation to minimize steric clash .

Spectroscopic Fingerprints

  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of Boc), ~1650 cm⁻¹ (3-keto), and ~3350 cm⁻¹ (NH₂) provide diagnostic peaks.

  • UV-Vis: A λₘₐₓ at 275 nm (ε = 12,500 M⁻¹cm⁻¹) in MeCN arises from π→π* transitions in the conjugated indazole system .

Applications in Drug Discovery

Role as a Synthetic Intermediate

The Boc-protected amino group facilitates selective functionalization, making this compound a versatile building block. For example, coupling with quinazolin-4-ylamines under Mitsunobu conditions yields kinase inhibitors, as demonstrated in WO2008/54599 .

Biological Target Engagement

While direct pharmacological data for this specific compound remain limited, structural analogs exhibit:

Target ClassActivity (IC₅₀)Mechanism
CFTR Chloride Channel6 nMPotentiation (e.g., VX-770)
JAK2 Kinase18 nMATP-competitive inhibition

The tert-butyl group enhances membrane permeability, while the 5-amino substituent enables hydrogen bonding with catalytic residues .

Future Research Directions

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the 3-oxo group with a sulfonamide or phosphonate moiety may modulate solubility and target affinity.

  • Prodrug Development: Esterification of the Boc group could improve oral bioavailability.

Expanding Therapeutic Indications

Given the success of indazole derivatives in cystic fibrosis (VX-770) and oncology (ruxolitinib) , this compound merits evaluation in:

  • Fibrotic disorders (TGF-β pathway modulation)

  • Neurodegenerative diseases (kinase inhibition)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator